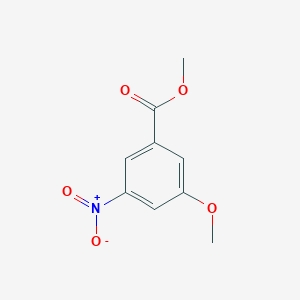










|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([N+]([O-])=O)[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-:3])=[O:2].[CH3:17][O-:18].[Na+].[Na]>CO>[CH3:17][O:18][C:12]1[CH:11]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2,^1:19|
|


|
Name
|
( 5 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
22 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for app
|
|
Type
|
CUSTOM
|
|
Details
|
1 h under nitrogen, until a clear brown solution had formed
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction flask was purged with nitrogen until all sodium
|
|
Type
|
CUSTOM
|
|
Details
|
had reacted)
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the hot solution by syringe
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for an additional 15 h
|
|
Duration
|
15 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
it was concentrated to dryness
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
|
Type
|
ADDITION
|
|
Details
|
The addition of ethyl acetate
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
|
Type
|
CUSTOM
|
|
Details
|
phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with sat. aq. NaHCO3, with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |